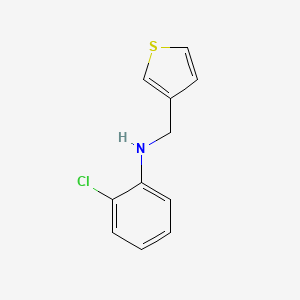

2-chloro-N-(thiophen-3-ylmethyl)aniline

Description

2-Chloro-N-(thiophen-3-ylmethyl)aniline is an aniline derivative featuring a chlorine substituent at the 2-position of the benzene ring and a thiophen-3-ylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₀ClNS, with a molecular weight of 223.72 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for related 2-chloro-N-(2-vinyl)aniline derivatives, where ligand-controlled cyclization enables selective heterocycle formation .

Properties

Molecular Formula |

C11H10ClNS |

|---|---|

Molecular Weight |

223.72 g/mol |

IUPAC Name |

2-chloro-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H10ClNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |

InChI Key |

AKRVTVXTAQDJSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CSC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for 2-chloro-N-(thiophen-3-ylmethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-chloro-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the aniline moiety can participate in π-π interactions and hydrogen bonding, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Biological Activity

2-Chloro-N-(thiophen-3-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical formula for 2-chloro-N-(thiophen-3-ylmethyl)aniline is C10H10ClN, featuring a thiophene ring attached to an aniline structure. The presence of the chlorine atom and the thiophene moiety contributes to its unique reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that 2-chloro-N-(thiophen-3-ylmethyl)aniline acts as a probe in biochemical assays, particularly in studying enzyme activities and protein interactions. Its ability to inhibit certain enzymes makes it a valuable compound for investigating biochemical pathways.

Anticancer Activity

In a study evaluating various derivatives of thiophene-containing compounds, 2-chloro-N-(thiophen-3-ylmethyl)aniline was tested for its cytotoxic effects against several cancer cell lines. The results indicated selective cytotoxicity against human colon cancer cells (HCT-116), with significant inhibition observed at concentrations around 100 µg/ml. The compound demonstrated an IC50 value comparable to established anticancer agents, suggesting it has potential as a therapeutic agent .

The mechanisms underlying the biological activity of 2-chloro-N-(thiophen-3-ylmethyl)aniline include:

- Inhibition of Cholinesterases : Similar compounds have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the S and G2/M phases, contributing to their anticancer properties. This effect is likely mediated through the regulation of key proteins involved in cell cycle progression .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.